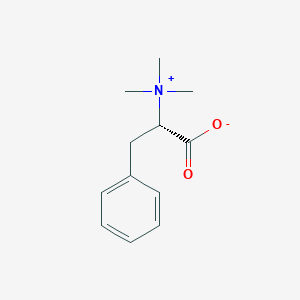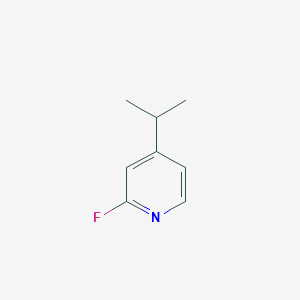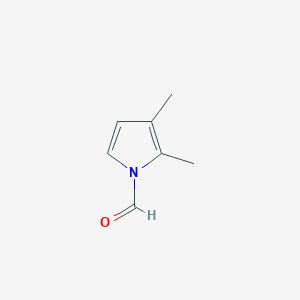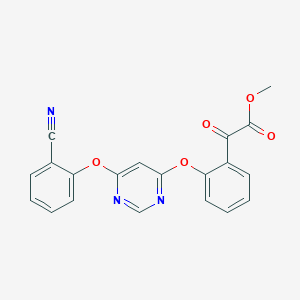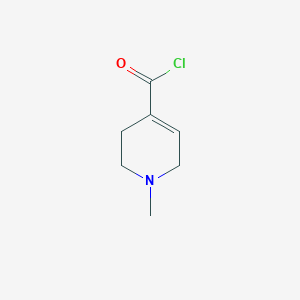![molecular formula C9H15N6O5P B048267 ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid CAS No. 113852-35-0](/img/structure/B48267.png)
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid, also known as DAPTA, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA is a phosphonate derivative of the nucleoside adenosine and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid is not fully understood, but it is believed to act as a competitive inhibitor of adenosine receptors. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including immune response, inflammation, and angiogenesis. By inhibiting adenosine receptors, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its antiviral and anticancer properties, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been shown to modulate immune response by inhibiting the production of pro-inflammatory cytokines. ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). Furthermore, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid is its versatility in various scientific research applications. ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid can be used in vitro and in vivo experiments, and its effects can be easily measured using various biochemical and physiological assays. However, one of the limitations of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid is its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid derivatives with improved properties, such as increased solubility and potency, could lead to the development of more effective therapies. Finally, the development of targeted drug delivery systems for ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid is a small molecule with significant potential in scientific research and therapeutic applications. Its versatility, wide range of biochemical and physiological effects, and potential therapeutic benefits make it an attractive candidate for further research and development. With continued research and development, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid could potentially lead to the development of new and effective therapies for various diseases.
Synthesemethoden
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid can be synthesized using a multistep process that involves the protection of adenosine with a benzyl group, followed by the addition of a phosphonate group using a phosphonate reagent. The benzyl group is then removed, and the resulting compound is purified using chromatography. The final product is a white powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and autoimmune disorders. ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been shown to have antiviral properties by inhibiting the entry of HIV into host cells. Additionally, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has also been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
113852-35-0 |
|---|---|
Produktname |
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid |
Molekularformel |
C9H15N6O5P |
Molekulargewicht |
318.23 g/mol |
IUPAC-Name |
[(2S)-1-(2,6-diaminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H15N6O5P/c10-7-6-8(14-9(11)13-7)15(3-12-6)1-5(2-16)20-4-21(17,18)19/h3,5,16H,1-2,4H2,(H2,17,18,19)(H4,10,11,13,14)/t5-/m0/s1 |
InChI-Schlüssel |
XGTJCNSZEASLLL-YFKPBYRVSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1C[C@@H](CO)OCP(=O)(O)O)N)N |
SMILES |
C1=NC2=C(N=C(N=C2N1CC(CO)OCP(=O)(O)O)N)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1CC(CO)OCP(=O)(O)O)N)N |
Synonyme |
9-(3-hydroxy-2-(phosphonylmethoxy)propyl)-2,6-diaminopurine 9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine 9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine, (+-)-isomer 9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine, (R)-isomer HPMPDAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



